

2-deoxystreptamine binding affinity comparison studies

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Compound Focus: 2-Deoxystreptamine

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Quantitative Comparison of Aminoglycoside Binding

The table below summarizes experimental data from key studies comparing the binding affinities and biological activities of various 2-DOS aminoglycosides and their derivatives.

Compound / Derivative	Experimental System / Target	Key Binding or Activity Data	Primary Finding / Specificity
Paromomycin [1]	<i>E. coli</i> vs. Human rRNA A-site	Binds to <i>E. coli</i> A-site with higher affinity than to human A-site	Exhibits prokaryotic specificity; induces base destacking (A1492) in bacterial rRNA only [1]
G418 (Geneticin) [1]	<i>E. coli</i> vs. Human rRNA A-site	Lower binding affinity for both A-sites than paromomycin	Lacks prokaryotic specificity; induces base destacking in both bacterial and human rRNA [1]
Neomycin (Neo) [2]	<i>E. coli</i> 16S rRNA A-site	Strong bactericidal potency; high affinity for A-site	Restricts mobility of nucleotides A1492 and A1493 more effectively than CR-Neo [2]

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Conformationally Restricted Neo (CR-Neo) [2]	<i>E. coli</i> 16S rRNA A-site	Reduced bactericidal potency and rRNA affinity compared to Neo	Reduced restrictive impact on A1492/A1493 base mobilities explains lower activity [2]
4'-O-ether / 4',6'-O-acetal modified Paromomycin [3]	Bacterial ribosomes with point mutations (e.g., A1408G, G1491C)	Minimal Inhibitory Concentration (MIC) for A1408: ~0.8-1.6 μM ; MIC for G1408: >720 μM [3]	Greatly reduced activity against mutant ribosomes mimicking eukaryotic sites; increased selectivity for bacterial ribosomes [3]
2-DOS Conjugate (with Neamine) [4]	Native and mutant A-site RNA library	Kd values ranged from 0.5 to 2.9 μM ; up to 200-fold increased affinity vs. neamine alone [4]	Demonstrates potential of dimeric 2-DOS designs for high-affinity, selective RNA binding [4]

Detailed Experimental Methodologies

The reliability of binding data depends heavily on the experimental techniques used. Here are the methodologies commonly employed in these studies.

Isothermal Titration Calorimetry (ITC)

- **Principle:** This technique directly measures the heat released or absorbed during a binding event. A detailed protocol from one study involves injecting aliquots of a drug solution from a syringe into a sample cell containing an RNA oligonucleotide solution [2].
- **Data Obtained:** From the heat flow measurements, researchers can directly determine the **binding constant (K_b)**, **stoichiometry (N)**, **enthalpy change (ΔH)**, and **entropy change (ΔS)**. The Gibbs free energy (ΔG) is then calculated using the equation $\Delta\text{G} = -RT \ln K_b = \Delta\text{H} - T\Delta\text{S}$ [5].
- **Application:** ITC was used to compare the binding of paromomycin and G418 to model oligonucleotides of the *E. coli* and human rRNA A-sites, revealing the thermodynamic basis for prokaryotic specificity [1].

Time-Resolved Fluorescence Anisotropy

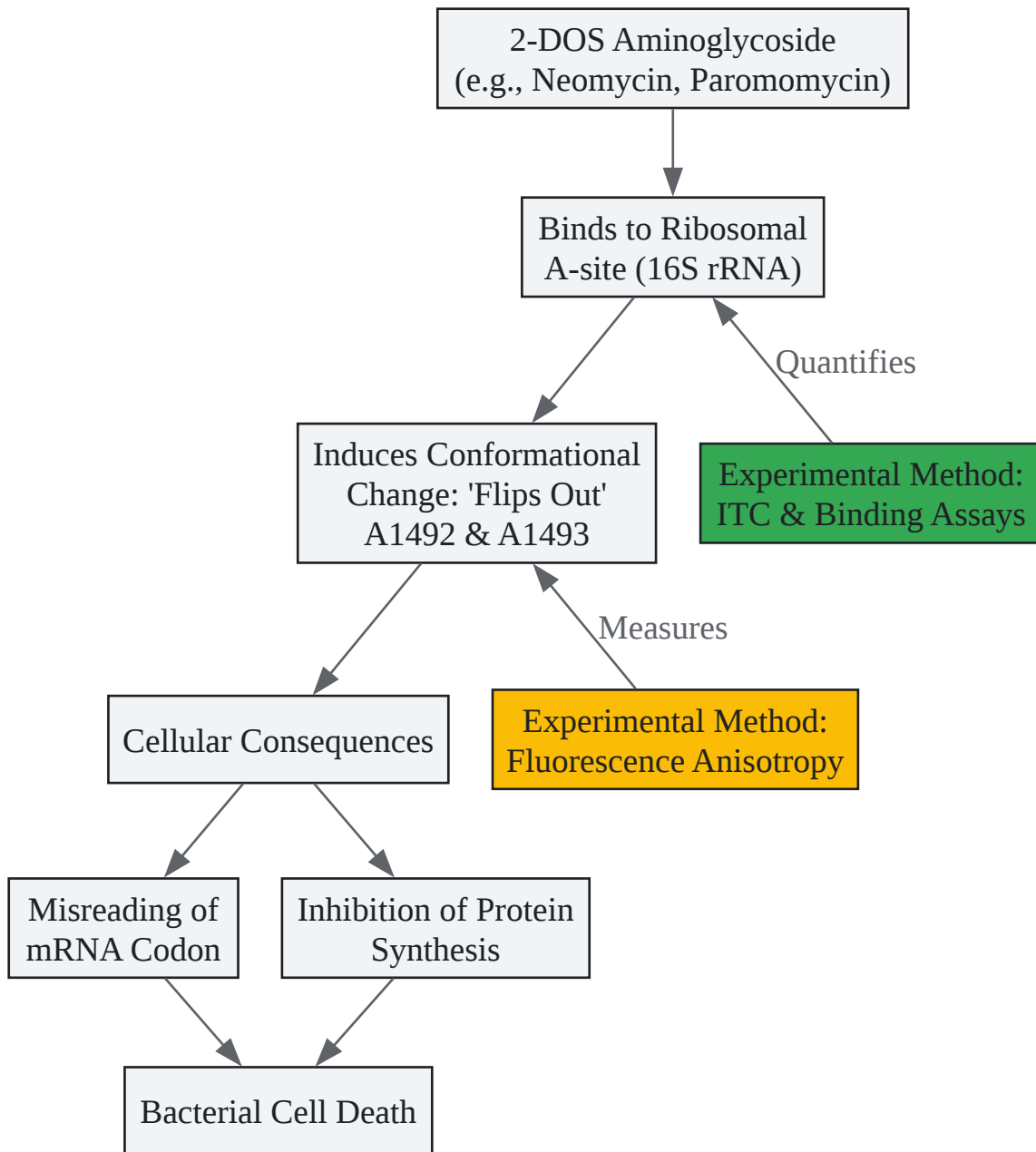
- **Principle:** This method assesses the mobility of molecules by measuring the rotation of fluorescently labeled RNA in solution. When a small molecule drug binds to a larger RNA, the resulting complex rotates more slowly, leading to an increase in fluorescence anisotropy [2].
- **Data Obtained:** The change in anisotropy reports on the **restriction of local nucleotide mobility** upon drug binding.
- **Application:** This technique was crucial for showing that the bactericidal potency of neomycin correlates with its ability to restrict the mobility of adenine bases A1492 and A1493 in the rRNA A-site, a key step in its mechanism of action [2].

Binding Affinity and Specificity Assays

- **MIC Determinations:** Studies synthesizing modified aminoglycosides often use Minimal Inhibitory Concentration (MIC) assays against bacterial strains with specific point mutations in the ribosomal A-site (e.g., A1408G, G1491C). This tests whether the drug can discriminate between bacterial and eukaryotic-like ribosomes [3].
- **Mutant RNA Library Screening:** To evaluate sequence selectivity, researchers synthesize a library of mutant RNA oligonucleotides representing variations of the target site. They then measure and compare the dissociation constants (K_d) for the drug binding to each sequence, as demonstrated in the study of the 2-DOS-neamine conjugate [4].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the core mechanism of 2-DOS aminoglycoside action and how it connects to the experimental methods used to study it.



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Key Insights for Research and Development

The collective data from these studies provides critical insights for designing improved therapeutics:

- **Specificity is Multifactorial:** Prokaryotic specificity is not determined by binding affinity alone. Critical factors include the **drug-induced conformational change** (destacking of A1492) and the

restriction of nucleotide mobility (A1492/A1493), which are more pronounced in bacterial ribosomes [1] [2].

- **Structural Modifications Guide Selectivity:** Specific substitutions on ring I of the aminoglycoside, particularly at the **4' and 6' positions**, can be engineered to poorly fit the drug-binding pockets of eukaryotic mitochondrial and cytosolic ribosomes. This significantly **reduces ototoxicity** (hearing damage) while retaining strong antibacterial activity [6] [3].
- **The 2'-Amino Group is Critical:** In neomycin, the **2'-amino functionality** on ring II is crucial for forming electrostatic contacts with the rRNA backbone. This interaction is vital for inducing the restrictive effect on A1492 and A1493 base mobility, which directly correlates with the drug's high bactericidal potency [2].

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